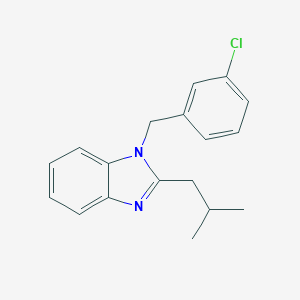
N'~1~,N'~8~-bis(2-methylpropylidene)octanedihydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'~1~,N'~8~-bis(2-methylpropylidene)octanedihydrazide, commonly known as BMO, is a chemical compound that has gained significant attention in scientific research. BMO is a hydrazide derivative that has been synthesized using various methods. It has been studied for its potential applications in different fields, including medicine, agriculture, and material science.
科学的研究の応用
BMO has been studied for its potential applications in different fields of scientific research. In medicine, BMO has been investigated for its anti-tumor and anti-inflammatory properties. Studies have shown that BMO can inhibit the growth of cancer cells and reduce inflammation in animal models. In agriculture, BMO has been studied for its potential as a herbicide and insecticide. BMO has been shown to inhibit the growth of weeds and pests, making it a potential alternative to traditional chemical pesticides. In material science, BMO has been investigated for its potential as a polymer modifier. BMO has been shown to improve the thermal stability and mechanical properties of polymers.
作用機序
The mechanism of action of BMO is not fully understood. However, studies have shown that BMO can inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. BMO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
BMO has been shown to have various biochemical and physiological effects. In animal models, BMO has been shown to reduce inflammation, inhibit the growth of cancer cells, and improve liver function. BMO has also been shown to have low toxicity and is well tolerated in animal models.
実験室実験の利点と制限
One advantage of using BMO in lab experiments is its low toxicity and high solubility in water. BMO is also relatively easy to synthesize using various methods. However, one limitation is the lack of information on its mechanism of action, which makes it difficult to design experiments to investigate its potential applications.
将来の方向性
There are several future directions for research on BMO. One area of research is the investigation of its potential as a therapeutic agent for cancer and inflammation. Another area of research is the development of BMO-based herbicides and insecticides as an alternative to traditional chemical pesticides. Additionally, further studies are needed to understand the mechanism of action of BMO and its potential applications in material science.
合成法
BMO can be synthesized using various methods. One of the most common methods is the reaction of octanedioic acid with 2-methylpropyl hydrazine in the presence of a dehydrating agent like thionyl chloride. The resulting product is then treated with acetic anhydride to obtain BMO. Another method involves the reaction of octanedioic acid with 2-methylpropyl hydrazine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography to obtain BMO.
特性
分子式 |
C16H30N4O2 |
|---|---|
分子量 |
310.44 g/mol |
IUPAC名 |
N,N//'-bis[(E)-2-methylpropylideneamino]octanediamide |
InChI |
InChI=1S/C16H30N4O2/c1-13(2)11-17-19-15(21)9-7-5-6-8-10-16(22)20-18-12-14(3)4/h11-14H,5-10H2,1-4H3,(H,19,21)(H,20,22)/b17-11+,18-12+ |
InChIキー |
LKVFUWACBCPYOK-JYFOCSDGSA-N |
異性体SMILES |
CC(/C=N/NC(=O)CCCCCCC(=O)N/N=C/C(C)C)C |
SMILES |
CC(C)C=NNC(=O)CCCCCCC(=O)NN=CC(C)C |
正規SMILES |
CC(C)C=NNC(=O)CCCCCCC(=O)NN=CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-Benzylpiperidin-1-yl){1-[(4-chlorophenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229555.png)
![(4-Benzylpiperidin-1-yl){1-[(4-methylphenyl)sulfonyl]piperidin-3-yl}methanone](/img/structure/B229556.png)
![4-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)amino]benzoic Acid](/img/structure/B229559.png)
![3-Methyl-5-[(3-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229566.png)
![5-[(2,4-Dimethylphenyl)amino]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B229568.png)
![2-[3-Methyl(3-methyl-2,4-dioxo-1,3-thiazolidin-5-yl)anilino]acetamide](/img/structure/B229569.png)
![3-Methyl-5-[(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229575.png)

![5-[Methyl(4-methylphenyl)amino]-1,3-thiazolidine-2,4-dione](/img/structure/B229577.png)
![5-[Methyl(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B229578.png)
![N-[(E)-(5-methyl-2-oxo-1-propan-2-ylindol-3-ylidene)amino]-3-phenylpropanamide](/img/structure/B229583.png)
![(2-methoxy-4-{(Z)-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B229587.png)
